REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#N)=[CH:6][CH:5]=1)[CH2:2][CH3:3].Cl.S([O-])([O-])(=O)=[O:15].[Mg+2].[OH-:20].[Na+]>>[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:15])=[O:20])=[CH:6][CH:5]=1)[CH2:2][CH3:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
41 mg
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux condition for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3 mL×3)
|
Type
|
CUSTOM
|
Details
|
The organic layer thus obtained
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.195 mmol | |
AMOUNT: MASS | 34.8 mg | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |